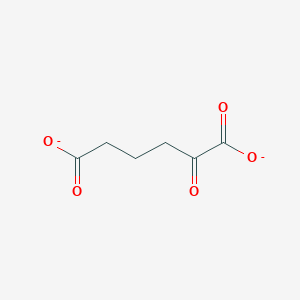

2-Oxoadipate(2-)

Description

Contextualizing 2-Oxoadipate(2-) as a Key Metabolic Intermediate

2-Oxoadipate(2-), in its biochemically relevant form, 2-oxoadipic acid, is a pivotal metabolic intermediate, primarily recognized for its central role in the catabolism of the essential amino acids L-lysine, L-tryptophan, and L-hydroxylysine. frontiersin.orguniprot.orgebi.ac.uk Its position as a common intermediate means it serves as a collection point for the carbon skeletons of these different amino acids before they are further processed for energy production or biosynthesis.

The metabolic fate of 2-Oxoadipate(2-) is primarily within the mitochondria, where it undergoes oxidative decarboxylation to form glutaryl-CoA. wsu.edu This reaction is catalyzed by the 2-oxoadipate dehydrogenase complex (OADHc), a multi-enzyme assembly. wsu.edu The resulting glutaryl-CoA is then further metabolized, ultimately leading to the production of acetyl-CoA, which can enter the citric acid cycle (Krebs cycle) for the generation of ATP. ebi.ac.uk

The significance of 2-Oxoadipate(2-) extends beyond simple catabolism. The pathways that generate and consume it are interconnected with other major metabolic routes. For instance, the breakdown of lysine (B10760008) to 2-Oxoadipate(2-) involves the intermediate saccharopine and utilizes α-ketoglutarate, a key component of the citric acid cycle. researchgate.netnih.gov This highlights the intricate regulation and integration of amino acid degradation with central carbon metabolism. The pathway for lysine biosynthesis in some organisms also proceeds via 2-oxoadipate, demonstrating its dual role in both anabolic and catabolic processes. researchgate.netgenome.jp

Furthermore, the metabolism of 2-Oxoadipate(2-) is linked to the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) from tryptophan, as the tryptophan degradation pathway can branch to produce either 2-oxoadipate or quinolinic acid, a precursor for NAD+ synthesis. researchgate.net This positions 2-Oxoadipate(2-) at a crossroads of major metabolic decisions within the cell.

Historical Perspectives on 2-Oxoadipate(2-) Research Trajectories

The understanding of 2-Oxoadipate(2-)'s role in metabolism has evolved over several decades, paralleling the broader elucidation of amino acid catabolic pathways.

The story of 2-Oxoadipate(2-) is intrinsically linked to the study of lysine degradation. As early as 1941, the uniqueness of lysine catabolism was recognized. nih.gov However, the specific intermediates and enzymatic steps remained largely unknown. A significant breakthrough came in the mid-1960s when Higashino and colleagues identified saccharopine as a key intermediate in the breakdown of L-lysine in mammalian tissues, establishing the "saccharopine pathway" as a major route for lysine degradation. nih.govphysiology.org This work laid the foundation for understanding how lysine is channeled towards intermediates like 2-aminoadipate and subsequently, 2-Oxoadipate(2-).

In the following years, research focused on the enzymes involved in this pathway. In 1968, the conversion of lysine to saccharopine by human tissues was further detailed. physiology.org The enzyme responsible for the reversible transamination between 2-aminoadipate and 2-oxoglutarate to produce 2-Oxoadipate(2-), namely 2-aminoadipate aminotransferase, was also characterized. karger.com

More recently, the focus has shifted to the enzyme complex responsible for the degradation of 2-Oxoadipate(2-), the 2-oxoadipate dehydrogenase complex (OADHc), and its genetic basis. frontiersin.orgnih.gov The OADHc was identified as a more recent member of the 2-oxo acid dehydrogenase family of enzymes. frontiersin.orgnih.gov The gene encoding the specific E1 component of this complex, DHTKD1, has been identified, and mutations in this gene are now known to cause 2-aminoadipic and 2-oxoadipic aciduria, an inborn error of metabolism. frontiersin.orgnih.gov This discovery has been crucial in linking the accumulation of 2-Oxoadipate(2-) and its precursor, 2-aminoadipate, to clinical manifestations. frontiersin.org

Current research continues to unravel the complexities of 2-Oxoadipate(2-) metabolism, including its potential roles in various physiological and pathological states and its intricate regulatory interactions with other metabolic networks. frontiersin.orgnih.gov

Data Tables

Table 1: Key Enzymes in 2-Oxoadipate(2-) Metabolism

| Enzyme | EC Number | Function | Pathway Involvement |

| 2-Aminoadipate aminotransferase | 2.6.1.39 | Catalyzes the reversible transamination of 2-aminoadipate and 2-oxoglutarate to form 2-Oxoadipate(2-) and glutamate (B1630785). karger.com | Lysine degradation |

| 2-Oxoadipate dehydrogenase complex (OADHc) | 1.2.4.- | Catalyzes the oxidative decarboxylation of 2-Oxoadipate(2-) to glutaryl-CoA. uniprot.orgwsu.edu | Lysine, Tryptophan, and Hydroxylysine degradation |

| Lysine-ketoglutarate reductase/Saccharopine dehydrogenase (LKR/SDH) | 1.5.1.8 / 1.5.1.9 | A bifunctional enzyme that catalyzes the first two steps in the saccharopine pathway of lysine degradation, leading to the formation of α-aminoadipate semialdehyde. frontiersin.org | Lysine degradation |

| α-Aminoadipate semialdehyde dehydrogenase (AASADH) | 1.2.1.31 | Oxidizes α-aminoadipate semialdehyde to 2-aminoadipate. frontiersin.org | Lysine degradation |

Table 2: Metabolic Pathways Involving 2-Oxoadipate(2-)

| Pathway | Description | Key Precursors | Key Products |

| Lysine degradation (Saccharopine pathway) | The major pathway for the breakdown of L-lysine in many organisms, proceeding through saccharopine and 2-aminoadipate. nih.govscielo.br | L-Lysine, α-Ketoglutarate | Glutaryl-CoA, ultimately Acetyl-CoA |

| Tryptophan degradation | One of the catabolic routes for L-tryptophan, which converges with the lysine degradation pathway at the level of 2-oxoadipate. frontiersin.orgresearchgate.net | L-Tryptophan | Glutaryl-CoA, ultimately Acetyl-CoA |

| Hydroxylysine degradation | The breakdown pathway for hydroxylysine, which also funnels into the 2-oxoadipate intermediate. frontiersin.orgebi.ac.uk | L-Hydroxylysine | Glutaryl-CoA, ultimately Acetyl-CoA |

| Lysine biosynthesis (in some organisms) | A biosynthetic pathway in certain fungi and euglenids where 2-oxoadipate is an intermediate in the synthesis of lysine from α-ketoglutarate. researchgate.netgenome.jp | α-Ketoglutarate | L-Lysine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6O5-2 |

|---|---|

Molecular Weight |

158.11 g/mol |

IUPAC Name |

2-oxohexanedioate |

InChI |

InChI=1S/C6H8O5/c7-4(6(10)11)2-1-3-5(8)9/h1-3H2,(H,8,9)(H,10,11)/p-2 |

InChI Key |

FGSBNBBHOZHUBO-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(=O)C(=O)[O-])CC(=O)[O-] |

Origin of Product |

United States |

Metabolic Pathways Involving 2 Oxoadipate 2

L-Lysine Catabolism and its Intersections with 2-Oxoadipate(2-) Metabolism

The breakdown of the essential amino acid L-lysine in mammals occurs primarily through two distinct pathways: the saccharopine pathway and the pipecolate pathway. Both of these pathways converge to produce 2-oxoadipate(2-).

The saccharopine pathway is considered the major route for L-lysine degradation and is primarily localized within the mitochondria. familiasga.com This pathway begins with the condensation of L-lysine and α-ketoglutarate to form saccharopine. This reaction is catalyzed by the bifunctional enzyme aminoadipic semialdehyde synthase, which possesses both lysine-ketoglutarate reductase and saccharopine dehydrogenase activities. familiasga.comresearchgate.net Saccharopine is then oxidized to yield L-glutamate and α-aminoadipic semialdehyde. familiasga.comreactome.org Subsequently, α-aminoadipic semialdehyde is oxidized to α-aminoadipate by the enzyme α-aminoadipic semialdehyde dehydrogenase. frontiersin.org The final step in the formation of 2-oxoadipate(2-) via this pathway is the transamination of α-aminoadipate with α-ketoglutarate, a reaction catalyzed by aminoadipate aminotransferase, which produces 2-oxoadipate and L-glutamate. researchgate.netbrenda-enzymes.org

An alternative route for L-lysine degradation is the pipecolate pathway. familiasga.comresearchgate.net This pathway is thought to be particularly relevant for lysine (B10760008) catabolism in the brain. researchgate.net The initial steps involve the conversion of L-lysine to pipecolic acid. researchgate.net This pathway eventually converges with the saccharopine pathway at the level of α-aminoadipic semialdehyde, which is then converted to 2-oxoadipate(2-) as described above. familiasga.comresearchgate.net

The saccharopine and pipecolate pathways for L-lysine degradation ultimately converge to form common intermediates. researchgate.net The primary point of convergence is the formation of L-2-aminoadipic acid 6-semialdehyde (AASA). familiasga.comresearchgate.net From this point, the metabolic sequence leading to 2-oxoadipate(2-) is the same for both pathways. AASA is oxidized to 2-aminoadipate, which is then transaminated to yield 2-oxoadipate(2-). researchgate.netreactome.org

L-Tryptophan Catabolism and 2-Oxoadipate(2-) Production

The catabolism of the essential amino acid L-tryptophan also leads to the production of 2-oxoadipate(2-). uniprot.orgmedchemexpress.eu The primary pathway for tryptophan degradation is the kynurenine (B1673888) pathway. karger.commdpi.com Through a series of enzymatic reactions, tryptophan is converted to kynurenine. karger.com Further metabolism of kynurenine generates intermediates that eventually lead to the formation of 2-oxoadipate. karger.comkegg.jp This metabolic link underscores the role of 2-oxoadipate(2-) as a common intermediate in the breakdown of multiple amino acids. uniprot.orgmedchemexpress.eustmarys-ca.edu

L-Hydroxylysine Catabolism and its Link to 2-Oxoadipate(2-)

The breakdown of L-hydroxylysine, an amino acid primarily found in collagen, also converges with the lysine and tryptophan catabolic pathways, resulting in the formation of 2-oxoadipate(2-). uniprot.orgmedchemexpress.eustmarys-ca.edu The degradation of L-hydroxylysine is part of the final steps of lysine metabolism, ultimately sharing the common product of 2-oxoadipate. uniprot.orgmedchemexpress.eu

Oxidative Decarboxylation of 2-Oxoadipate(2-) to Glutaryl-CoA

The final step in the catabolic pathways of L-lysine, L-tryptophan, and L-hydroxylysine involving 2-oxoadipate(2-) is its conversion to glutaryl-CoA. uniprot.orgebi.ac.ukflybase.org This reaction is an irreversible oxidative decarboxylation catalyzed by the 2-oxoadipate dehydrogenase complex (OADHC). medchemexpress.euebi.ac.ukmdpi.com The OADHC is a multi-enzyme complex composed of three main components: 2-oxoadipate dehydrogenase (E1a), dihydrolipoamide (B1198117) S-succinyltransferase (E2o), and dihydrolipoamide dehydrogenase (E3). ebi.ac.ukreactome.org The E1a component, encoded by the DHTKD1 gene, is responsible for the initial decarboxylation of 2-oxoadipate. uniprot.orgmedchemexpress.eunih.gov The E2 and E3 components are shared with the 2-oxoglutarate dehydrogenase complex of the tricarboxylic acid (TCA) cycle. nih.govmdpi.com This reaction is a critical link between amino acid catabolism and central energy metabolism, as glutaryl-CoA is further metabolized to acetyl-CoA, which can then enter the TCA cycle. wikipedia.orgresearchgate.net

Table 1: Key Enzymes and Reactions in 2-Oxoadipate(2-) Metabolism

| Pathway | Precursor | Key Enzyme(s) | Product |

|---|---|---|---|

| L-Lysine Catabolism (Saccharopine Pathway) | L-Lysine | Aminoadipic semialdehyde synthase, Aminoadipate aminotransferase | 2-Oxoadipate(2-) |

| L-Lysine Catabolism (Pipecolate Pathway) | L-Lysine | Various enzymes leading to AASA, Aminoadipate aminotransferase | 2-Oxoadipate(2-) |

| L-Tryptophan Catabolism (Kynurenine Pathway) | L-Tryptophan | Kynurenine pathway enzymes | 2-Oxoadipate(2-) |

| L-Hydroxylysine Catabolism | L-Hydroxylysine | Enzymes of lysine degradation pathway | 2-Oxoadipate(2-) |

| Final Common Pathway | 2-Oxoadipate(2-) | 2-Oxoadipate dehydrogenase complex (OADHC) | Glutaryl-CoA |

Integration of 2-Oxoadipate(2-) Metabolism with Central Carbon Metabolism

The breakdown of 2-oxoadipate(2-) is not an isolated pathway but is closely integrated with the central metabolic routes of the cell, ensuring that its carbon skeleton can be efficiently utilized for energy production or biosynthetic purposes.

Crosstalk with the Tricarboxylic Acid (TCA) Cycle

The metabolism of 2-oxoadipate(2-) directly intersects with the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism for the oxidation of acetyl-CoA into carbon dioxide and water to generate chemical energy in the form of ATP. asm.orgasm.org This crosstalk is primarily mediated by the 2-oxoadipate dehydrogenase complex (OADHc), which shares components with the well-known 2-oxoglutarate dehydrogenase complex (OGDHc) of the TCA cycle. mdpi.comnih.govbiorxiv.org

The OADHc catalyzes the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA. mdpi.com This multienzyme complex is composed of three main components: a specific E1 component (2-oxoadipate dehydrogenase, E1a, encoded by the DHTKD1 gene), and shared E2 (dihydrolipoamide succinyltransferase, E2o) and E3 (dihydrolipoamide dehydrogenase) components with the OGDHc. mdpi.comnih.govnih.gov This sharing of subunits signifies a direct regulatory and functional link between the catabolism of lysine and tryptophan and the central energy-generating pathway of the cell.

Interestingly, the E1a component of the OADHc can also oxidize the TCA cycle intermediate 2-oxoglutarate, albeit with a significantly lower efficiency compared to its primary substrate, 2-oxoadipate. nih.gov This suggests a potential for metabolic flux to be diverted from the TCA cycle under specific conditions, although the physiological relevance of this is still under investigation. Conversely, the OGDHc can also act on 2-oxoadipate. frontiersin.org The existence of hybrid complexes containing components from both OADHc and OGDHc has been proposed, indicating a potential for even more intricate cross-regulation between these two pathways. mdpi.combiorxiv.orgresearchgate.net

Intermediary Metabolites Derived from 2-Oxoadipate(2-) in Broader Metabolic Networks

The primary product of 2-oxoadipate(2-) oxidative decarboxylation, glutaryl-CoA, is a key intermediary that connects its metabolism to broader metabolic networks. mdpi.com Glutaryl-CoA is further metabolized to crotonyl-CoA, which can then enter the fatty acid β-oxidation pathway, ultimately yielding acetyl-CoA. This acetyl-CoA can then enter the TCA cycle for complete oxidation or be used for the synthesis of fatty acids and cholesterol.

Beyond its role in energy production, 2-oxoadipate(2-) is a precursor in several biosynthetic pathways. It is an intermediate in the α-aminoadipate pathway for L-lysine biosynthesis in some fungi and euglenids. researchgate.netgenome.jp In this pathway, 2-oxoglutarate, a TCA cycle intermediate, is converted to 2-oxoadipate, which is then further processed to synthesize lysine. researchgate.net This highlights a key anabolic role for 2-oxoadipate(2-) in these organisms.

Alternative Metabolic Fates of 2-Oxoadipate(2-)

In addition to its canonical oxidative decarboxylation, 2-oxoadipate(2-) can be shunted into alternative metabolic pathways, leading to the formation of distinct and physiologically relevant molecules.

Conversion to 2-Hydroxyglutarate and Related Pathways

Under certain conditions, 2-oxoadipate(2-) can be reduced to (R)-2-hydroxyadipate. This reaction is a critical step in engineered metabolic pathways for the production of adipic acid, a commercially important platform chemical. researchgate.netacs.orgacs.org Enzymes like (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans have been engineered to efficiently catalyze this reduction. acs.orgresearchgate.net

The formation of 2-hydroxyglutarate (2-HG) from the related TCA cycle intermediate 2-oxoglutarate by mutant isocitrate dehydrogenase (IDH) enzymes is a well-known phenomenon in certain cancers. nih.gov While the direct conversion of 2-oxoadipate to a "2-hydroxyadipate" oncometabolite is not as established, the structural similarity between 2-oxoadipate and 2-oxoglutarate suggests the potential for analogous reactions. The accumulation of 2-HG can have profound effects on cellular metabolism and epigenetics by inhibiting 2-oxoglutarate-dependent dioxygenases. nih.gov

Non-Oxidative Decarboxylation Pathways

The E1a component of the 2-oxoadipate dehydrogenase complex can also catalyze the non-oxidative decarboxylation of 2-oxoadipate. frontiersin.orgmsu.ru This reaction results in the formation of glutaric semialdehyde. nih.gov This alternative catalytic function does not require the full multienzyme complex and may be carried out by isoforms of the E1a enzyme. msu.runih.gov The physiological significance of this non-oxidative pathway is thought to be related to the detoxification of aldehydes. frontiersin.org It has been proposed that the ratio of oxidative to non-oxidative decarboxylation may be regulated by the relative abundance of different OADH isoforms. msu.ruresearchgate.net

Enzymatic Transformations of 2 Oxoadipate 2

The 2-Oxoadipate Dehydrogenase Complex (OADHc)

The 2-oxoadipate dehydrogenase complex (OADHc) is a mitochondrial multi-enzyme assembly responsible for the oxidative decarboxylation of 2-oxoadipate to form glutaryl-CoA. mdpi.comnih.gov This reaction is a crucial step in the degradation pathways of L-lysine, L-hydroxylysine, and L-tryptophan. uniprot.orgfamiliasga.com The OADHc is composed of three core enzymatic components: a 2-oxoadipate dehydrogenase (E1a), a dihydrolipoamide (B1198117) succinyltransferase (E2o), and a dihydrolipoamide dehydrogenase (E3). iucr.orgbiorxiv.org Notably, the OADHc shares its E2o and E3 components with the 2-oxoglutarate dehydrogenase complex (OGDHc), a key player in the citric acid cycle. uniprot.orgmdpi.combiorxiv.org This sharing of subunits suggests a potential for crosstalk and the formation of hybrid complexes between the two metabolic pathways. biorxiv.orgnih.govsemanticscholar.org

The Dehydrogenase E1 Component (E1a / DHTKD1)

The first and rate-limiting step in the OADHc catalytic cycle is carried out by the E1a component, also known as dehydrogenase E1 and transketolase domain-containing protein 1 (DHTKD1). uniprot.orguniprot.orggenecards.org This enzyme is responsible for the irreversible decarboxylation of 2-oxoadipate. uniprot.orgiucr.org

The human DHTKD1 protein assembles into a homodimer, with each subunit contributing to the formation of the active sites. biorxiv.orgresearchgate.net Crystal structures reveal that the active site is located at the interface between the two monomers. familiasga.combiorxiv.org This structural arrangement is crucial for its function, as residues from both protein chains are necessary for the binding of the essential cofactor, thiamine (B1217682) diphosphate (B83284) (ThDP). familiasga.comresearchgate.net One monomer provides the residues for binding the phosphate (B84403) moieties of ThDP, while the other contributes to binding the thiamin portion. familiasga.com

The catalytic activity of DHTKD1 is entirely dependent on the presence of the cofactor thiamine diphosphate (ThDP), formerly known as cocarboxylase. uniprot.orgiucr.orgsci-hub.se The catalytic cycle begins with the deprotonation of the C2 atom of the thiazolium ring of ThDP, forming a reactive ylide, or carbanion. iucr.orgsci-hub.se This nucleophilic ylide then attacks the keto carbon of the 2-oxoadipate substrate. iucr.org

This is followed by the irreversible decarboxylation of the 2-oxoadipate, which is the rate-limiting step for the entire OADHc. uniprot.orgiucr.orgbiorxiv.org This reaction forms an enamine-like intermediate adduct with ThDP. iucr.org Subsequently, the decarboxylated acyl intermediate is transferred to an oxidized dihydrolipoyl group, which is covalently attached to the E2o enzyme component. uniprot.orgiucr.orgbiorxiv.org The diphosphate group of ThDP is essential for its tight binding to the enzyme but does not directly participate in the catalysis itself. sci-hub.se

Dihydrolipoamide Succinyltransferase (E2o) and Dihydrolipoamide Dehydrogenase (E3) Subunits

The 2-oxoadipate dehydrogenase complex (OADHc) utilizes the dihydrolipoamide succinyltransferase (E2o, also known as DLST) and dihydrolipoamide dehydrogenase (E3, also known as DLD) components of the 2-oxoglutarate dehydrogenase complex (OGDHc). uniprot.orgbiorxiv.orgnih.gov This sharing of subunits is a notable feature of mitochondrial metabolism. uniprot.orgfamiliasga.com

The E2o component, DLST, forms a 24-mer cubic scaffold that serves as the structural core of the complex, responsible for assembling the E1a and E3 protomers into a megacomplex. iucr.orguniprot.org After the initial decarboxylation of 2-oxoadipate by E1a, the resulting glutaryl group is transferred to a lipoamide (B1675559) arm covalently bound to E2o. biorxiv.orgresearchgate.net E2o then catalyzes the transfer of this glutaryl moiety to Coenzyme A (CoA), producing glutaryl-CoA and a reduced dihydrolipoyl group. iucr.orgbiorxiv.org

The final step in the catalytic cycle is performed by the FAD-dependent E3 component, which is universal to all 2-oxoacid dehydrogenase complexes. iucr.orgbiorxiv.org E3 reoxidizes the reduced dihydrolipoyl group on E2o, transferring the electrons to NAD+ to produce NADH. biorxiv.orgresearchgate.net This regenerates the oxidized lipoamide on E2o, preparing it for the next round of catalysis. biorxiv.org

Molecular Assembly and Intermediate Channeling within the OADHc

The 2-Oxoadipate Dehydrogenase Complex (OADHc) is a large, multi-megadalton assembly where multiple copies of the E1a, E2o, and E3 components are brought together. biorxiv.orgmdpi.com The core of this megacomplex is a cubic scaffold formed by 24 subunits of the E2o component (dihydrolipoamide succinyltransferase). iucr.org This E2o core serves as the binding platform for the E1a (2-oxoadipate dehydrogenase) and E3 (dihydrolipoamide dehydrogenase) components. iucr.orgbiorxiv.org

Enzyme Kinetics and Substrate Specificity of OADH

The 2-Oxoadipate Dehydrogenase Complex (OADHc) exhibits a distinct substrate preference, a hallmark of enzyme-catalyzed reactions. numberanalytics.com The E1a component (DHTKD1) shows a significantly higher affinity for its cognate substrate, 2-oxoadipate, compared to other 2-oxoacids like 2-oxoglutarate. uniprot.orgbiorxiv.org The Michaelis constant (K_M) for 2-oxoadipate is approximately 0.015 mM, indicating a strong binding affinity. uniprot.org In contrast, the K_M for 2-oxoglutarate is much higher, around 0.2-0.25 mM, signifying weaker binding and lower catalytic efficiency with this substrate. uniprot.org

Data compiled from various sources. uniprot.orgmdpi.comnih.gov

Catalytic Efficiency Parameters (kcat, Km)

The catalytic efficiency of an enzyme is a measure of its ability to convert a substrate into a product. It is often expressed as the ratio of kcat (the turnover number, or the number of substrate molecules each enzyme site converts to product per unit time) to Km (the Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vmax).

Table 1: Kinetic Parameters for 2-Oxo Acid Dehydrogenase Components

| Enzyme/Complex Component | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Human E1a | 2-Oxoadipate | 0.0049 | - | 85,000 |

| Human E1a | 2-Oxopimelate | 0.037 | - | 9,000 |

| Human E1a | 2-Oxoglutarate | 11.3 | - | 57 |

| (R)-2-hydroxyglutarate dehydrogenase (wild-type) | 2-Oxoadipate | 2.96 | 0.70 | 240 |

| (R)-2-hydroxyglutarate dehydrogenase (Co1 variant) | 2-Oxoadipate | - | 106 | - |

Data compiled from research findings. familiasga.comunimib.it

Specificity for 2-Oxoadipate(2-) versus other 2-oxo Acids

The E1a component of the OADHc exhibits a marked preference for 2-oxoadipate over other 2-oxo acids. mdpi.com Research indicates that while the human E1a can oxidize 2-oxoglutarate, it has an approximately 49-fold greater catalytic efficiency for 2-oxoadipate. mdpi.comnih.gov This high specificity was further demonstrated in a HEK-293 cell lysate model. mdpi.com Similarly, when comparing 2-oxoadipate to its seven-carbon homolog, 2-oxopimelate, the catalytic efficiency (kcat/Km) of E1a is about 9-fold higher for 2-oxoadipate, primarily due to a significantly lower Km value (weaker binding) for 2-oxopimelate. nih.govfamiliasga.com In enzyme preparations from rat liver, which has a high ratio of OADH to OGDH, high-affinity sites for 2-oxoadipate (Km = 0.008 mM) were identified and attributed specifically to OADH, whereas low-affinity sites (Km = 0.45 mM) were comparable to those in heart tissue where OGDH dominates. scilit.comresearchgate.net

Table 2: Catalytic Efficiency of Human E1a with Different 2-Oxo Acid Substrates

| Substrate | Relative Catalytic Efficiency (kcat/Km) |

|---|---|

| 2-Oxoadipate (OA) | High (Baseline) |

| 2-Oxopimelate (OP) | ~9-fold lower than OA |

| 2-Oxoglutarate (OG) | ~49-fold lower than OA |

This table illustrates the substrate preference of the E1a component. mdpi.comnih.govfamiliasga.com

Interactions and Functional Redundancy with the 2-Oxoglutarate Dehydrogenase Complex (OGDHc)

A significant aspect of 2-oxoadipate metabolism is the extensive crosstalk between the OADHc and the OGDHc, a key enzyme complex in the tricarboxylic acid (TCA) cycle. mdpi.com

Formation of Hybrid 2-Oxo Acid Dehydrogenase Complexes

The OADHc and OGDHc are not entirely separate entities within the mitochondria. Evidence from both in vitro and in vivo studies demonstrates that they can form a hybrid complex. wsu.edumdpi.compreprints.orgbiorxiv.org This is possible because both complexes utilize the same dihydrolipoamide succinyltransferase (E2o) and dihydrolipoamide dehydrogenase (E3) components. uniprot.orgmdpi.com The E1 components, E1a (from OADHc) and E1o (from OGDHc), can assemble onto the common E2o core. wsu.edumdpi.com This results in a hybrid 2-oxo acid dehydrogenase complex containing E1a, E1o, E2o, and E3, effectively linking the L-lysine degradation pathway with the TCA cycle. mdpi.comfamiliasga.com Chemical cross-linking and mass spectrometry studies have explored the different binding modes and interaction loci for the E1a-E2o and E1o-E2o subcomplexes. wsu.edu

Other Enzymes Catalyzing Reactions Involving 2-Oxoadipate(2-)

Besides the OADHc, other enzymes can also catalyze reactions using 2-oxoadipate as a substrate.

(R)-2-hydroxyglutarate dehydrogenase (Hgdh): This enzyme, from Acidaminococcus fermentans, can reduce 2-oxoadipate to (R)-2-hydroxyadipate. unimib.itacs.org Although its natural substrate is 2-oxoglutarate, it shows activity towards 2-oxoadipate, which has been significantly improved through protein engineering to enhance its catalytic efficiency by over 100-fold. unimib.itacs.org

2-oxoadipate reductase: This enzyme (EC 1.1.1.172) catalyzes the reversible reaction converting 2-hydroxyadipate and NAD+ to 2-oxoadipate, NADH, and H+. wikipedia.org It has also been referred to as α-ketoadipate reductase. wikipedia.org

2-hydroxy-3-oxoadipate (B1261866) synthase: This enzyme (EC 2.2.1.5) uses 2-oxoglutarate and glyoxylate (B1226380) as substrates to produce 2-hydroxy-3-oxoadipate and CO2. wikipedia.org While its primary role involves different substrates, its product is structurally related to 2-oxoadipate metabolism. The E1a component of OADHc can also perform a similar carboligation side-reaction. nih.gov

Aminoadipate Aminotransferase (AADAT)

Aminoadipate aminotransferase (AADAT), also known as kynurenine (B1673888) aminotransferase II (KAT II), is a multifunctional enzyme that plays a significant role in the metabolism of lysine (B10760008) and tryptophan. rcsb.orgnih.gov It catalyzes the reversible transamination of 2-aminoadipate and 2-oxoglutarate to form 2-oxoadipate and L-glutamate. familiasga.comkarger.com This reaction is a critical step in the degradation pathway of L-lysine. researchgate.net

In human liver, two major isoenzymes of AADAT, AadAT-I and AadAT-II, have been identified. karger.com AadAT-I is primarily located in the cytoplasm and exhibits a high Michaelis constant (Km) for aminoadipate, while AadAT-II is found in the mitochondria and has a low Km for aminoadipate. karger.com This suggests distinct physiological roles for the two isoenzymes. AadAT-II is also involved in the metabolism of tryptophan and kynurenine. karger.com

AADAT has a broad substrate specificity, capable of catalyzing the transamination of numerous amino acids and utilizing various α-oxo acids as amino group acceptors. nih.gov Structural analysis of human KAT II has revealed that a conformational change in its N-terminal region allows it to accommodate substrates of different sizes, providing a basis for its broad specificity. rcsb.org

Table 1: Kinetic Properties of Human Liver Aminoadipate Aminotransferase (AADAT) Isoenzymes

| Isoenzyme | Subcellular Localization | Km for Aminoadipate (mmol/L) | Km for Glutamate (B1630785) (mmol/L) |

| AadAT-I | Cytoplasm | 20 | 1.4 |

| AadAT-II | Mitochondria | 0.25 | 12.5 |

Data sourced from biochemical studies of human liver extracts. karger.com

2-Oxoadipate Dioxygenase/Decarboxylase (e.g., HGLS, YdcJ)

2-Oxoadipate dioxygenase/decarboxylase, including enzymes like HGLS and YdcJ from Escherichia coli, is involved in the metabolism of D-lysine. ebi.ac.ukebi.ac.uk This enzyme catalyzes the Fe(II) and oxygen-dependent conversion of 2-oxoadipate to (R)-2-hydroxyglutarate through successive decarboxylation and intramolecular hydroxylation. ebi.ac.ukebi.ac.ukgenome.jp

This enzymatic reaction is a key step in a catabolic pathway for L-lysine in the bacterium Pseudomonas putida. expasy.org The enzyme belongs to the vicinal oxygen chelate (VOC) superfamily. ebi.ac.uk

Table 2: Reaction Catalyzed by 2-Oxoadipate Dioxygenase/Decarboxylase

| Substrate | Co-factors | Product | Enzyme Commission Number |

| 2-Oxoadipate | O₂, Fe(II) | (R)-2-Hydroxyglutarate, CO₂ | 1.13.11.93 |

This reaction is part of the lysine degradation pathway in various microorganisms. genome.jpexpasy.orgkegg.jp

(R)-2-Hydroxyglutarate Dehydrogenases (Hgdh, Pgdh) and 2-Oxoadipate(2-) Reduction

The reduction of 2-oxoadipate to (R)-2-hydroxyadipate is a crucial reaction in engineered metabolic pathways for the production of adipic acid, an important industrial chemical. researchgate.netnih.govacs.org Enzymes from the (R)-2-hydroxyacid dehydrogenase family, such as (R)-2-hydroxyglutarate dehydrogenase (Hgdh) from Acidaminococcus fermentans and D-3-phosphoglycerate dehydrogenase (Pgdh) from Escherichia coli, can catalyze this reduction, although often with low efficiency. nih.govacs.org

Both Hgdh and Pgdh have been shown to be active towards 2-oxoadipate, but their catalytic efficiency is significantly lower compared to their natural substrate, 2-oxoglutarate. nih.govresearchgate.net For instance, the catalytic efficiency of Pgdh with 2-oxoadipate is 450-fold lower than with 2-oxoglutarate. researchgate.net Similarly, Hgdh exhibits a 15,000-fold lower catalytic efficiency with 2-oxoadipate. nih.govacs.org Researchers have employed directed evolution and protein engineering techniques to improve the catalytic efficiency of these enzymes for 2-oxoadipate reduction, achieving up to a 100-fold increase in some variants. acs.orgunimib.itresearchgate.net

Table 3: Kinetic Comparison of Wild-Type Dehydrogenases with 2-Oxoadipate and 2-Oxoglutarate

| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| Pgdh | 2-Oxoadipate | 1.1 ± 0.1 | 1.9 ± 0.3 | 5.8 x 10² |

| 2-Oxoglutarate | 8.3 ± 0.3 | 0.03 ± 0.004 | 2.6 x 10⁵ | |

| Hgdh | 2-Oxoadipate | 0.01 ± 0.001 | 1.8 ± 0.2 | 5.6 |

| 2-Oxoglutarate | 17.5 ± 0.9 | 0.2 ± 0.02 | 8.8 x 10⁴ |

Kinetic constants were determined for purified enzymes from A. fermentans (Hgdh) and E. coli (Pgdh). researchgate.net

2-Hydroxy-3-oxoadipate Synthase (Rv1248c)

In Mycobacterium tuberculosis, the protein Rv1248c has been identified as a 2-hydroxy-3-oxoadipate (HOA) synthase. epfl.chresearchgate.netnih.gov This enzyme catalyzes the formation of a carbon-carbon bond between 2-oxoglutarate and glyoxylate to produce 2-hydroxy-3-oxoadipate and carbon dioxide. researchgate.netwikipedia.org This reaction is part of the glyoxylate and dicarboxylate metabolism and requires thiamine diphosphate as a cofactor. wikipedia.org

Initially, Rv1248c was thought to be an α-ketoglutarate decarboxylase. nih.gov However, further studies using activity-based metabolomic profiling revealed its primary function as an HOA synthase. researchgate.netnih.gov The product, 2-hydroxy-3-oxoadipate, is unstable and can decompose to 5-hydroxylevulinate. researchgate.net This enzymatic activity is crucial for the central carbon metabolism of M. tuberculosis. frontiersin.org

Table 4: Reaction Catalyzed by 2-Hydroxy-3-oxoadipate Synthase (Rv1248c)

| Substrates | Product | Cofactor | Enzyme Commission Number |

| 2-Oxoglutarate, Glyoxylate | 2-Hydroxy-3-oxoadipate, CO₂ | Thiamine diphosphate | 2.2.1.5 |

This enzyme is a key component of the glyoxylate and dicarboxylate metabolism in Mycobacterium tuberculosis. wikipedia.org

Genetic and Molecular Regulation of 2 Oxoadipate 2 Homeostasis

Genetic Variants and Mutations Affecting 2-Oxoadipate(2-) Metabolism

The primary enzyme responsible for the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA is the 2-oxoadipate dehydrogenase complex (OADHc). wikipedia.orgnih.gov The E1a subunit of this complex is encoded by the DHTKD1 gene. nih.govgenecards.org Consequently, mutations in this gene are a direct cause of impaired 2-oxoadipate metabolism.

DHTKD1 Gene Mutations

Several mutations in the DHTKD1 gene have been identified in individuals with AMOXAD, a condition characterized by elevated levels of 2-aminoadipate and 2-oxoadipate in urine and plasma. nih.govmdpi.com These mutations often lead to a nonfunctional or deficient OADHc enzyme. nih.govnih.gov

Key identified mutations include:

c.2185G→A (p.G729R): This heterozygous missense mutation is frequently observed in AMOXAD cases. nih.govresearchgate.net It results in a glycine (B1666218) to arginine substitution at position 729 of the DHTKD1 protein. nih.govresearchgate.net

c.1A>G: This mutation affects the start codon, likely leading to the production of a nonfunctional protein. nih.govnih.gov

c.1228C>T (p.Arg410):* This nonsense mutation introduces a premature stop codon, resulting in a truncated and likely inactive protein. nih.govnih.gov

Studies have identified individuals with compound heterozygosity for these mutations, such as carrying both the c.1A>G and c.2185G>A mutations, leading to the clinical manifestations of AMOXAD. nih.govnih.gov

| Mutation | Type | Predicted Consequence | Associated Condition |

| c.2185G→A (p.G729R) | Missense | Amino acid substitution | 2-Aminoadipic and 2-Oxoadipic Aciduria (AMOXAD) nih.govresearchgate.net |

| c.1A>G | Start codon | Nonfunctional protein | 2-Aminoadipic and 2-Oxoadipic Aciduria (AMOXAD) nih.govnih.gov |

| c.1228C>T (p.Arg410*) | Nonsense | Truncated protein | 2-Aminoadipic and 2-Oxoadipic Aciduria (AMOXAD) nih.govnih.gov |

Impact of Variants on OADHc Assembly and Catalytic Efficiency

The genetic variants in DHTKD1 have significant consequences for the structure and function of the OADHc. The p.G729R variant, for example, has been shown to dramatically reduce the catalytic efficiency of the complex. nih.govstmarys-ca.edu

Reduced Catalytic Efficiency: In vitro studies have demonstrated that the G729R E1a variant, when assembled into the OADHc, leads to a 50-fold decrease in the catalytic efficiency for NADH production. nih.govresearchgate.netnih.gov The rate of glutaryl-CoA production by the dihydrolipoamide (B1198117) succinyl-transferase (E2o) component of the complex is also significantly reduced. nih.govstmarys-ca.edunih.gov

Impaired Subunit Assembly: The c.2185G→A mutation affects the assembly of the E1a and E2o subunits of the OADHc. nih.govstmarys-ca.eduresearchgate.net This impaired interaction hinders the proper channeling of intermediates within the complex, further contributing to its reduced efficiency. nih.govstmarys-ca.edunih.gov Chemical cross-linking experiments suggest that the correct positioning of the C-terminal region of the E1a subunit is crucial for this interaction and is disrupted by the G729R mutation. nih.govstmarys-ca.eduresearchgate.net

Transcriptional and Post-Transcriptional Regulation of Enzymes Involved in 2-Oxoadipate(2-) Metabolism

The expression of enzymes involved in 2-oxoadipate metabolism is subject to regulation at both the transcriptional and post-transcriptional levels, ensuring that their activity is matched to cellular needs.

Transcriptional Regulation: The expression of the DHTKD1 gene can be influenced by various factors. For instance, in adipose tissue, reduced DHTKD1 expression has been correlated with insulin (B600854) resistance, while higher expression is associated with increased insulin sensitivity. nih.gov Furthermore, elevated levels of 2-aminoadipic acid, a precursor to 2-oxoadipate, have been shown to stimulate the transcription of the Mpz gene in Schwann cells through the upregulation of the transcription factor Egr2, which can lead to myelin damage. scielo.org.mxnih.gov

Post-Transcriptional Regulation: Circular RNAs (circRNAs) have been implicated in the post-transcriptional regulation of genes involved in inflammatory responses, which can be linked to metabolic pathways. For example, circDHTKD1 has been shown to target miR-338-3p, influencing the expression of downstream genes. spandidos-publications.com While the direct impact on 2-oxoadipate metabolism is still under investigation, this highlights a potential layer of post-transcriptional control. Additionally, post-translational modifications themselves can be influenced by the expression levels of regulatory enzymes like sirtuins. nih.gov

Post-Translational Modifications and their Influence on OADH Function

Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and interactions of proteins, including the enzymes of the OADHc. abcam.comthermofisher.com These modifications can dynamically alter protein function in response to cellular signals. nih.gov

Pathophysiological Mechanisms Associated with 2 Oxoadipate 2 Homeostasis Dysregulation

Inherited Metabolic Disorders Linked to Aberrant 2-Oxoadipate(2-) Accumulation

Alpha-aminoadipic and alpha-ketoadipic aciduria (AMOXAD) is a rare, autosomal recessive disorder of lysine (B10760008) and tryptophan metabolism. orpha.netwikipedia.org It is biochemically defined by the elevated urinary excretion of 2-aminoadipic acid and 2-oxoadipic acid. wikipedia.org The genetic foundation of AMOXAD lies in mutations within the DHTKD1 gene. genecards.orgnih.govresearchgate.net This gene encodes the E1 subunit of the 2-oxoadipate dehydrogenase complex (OADHc), a critical enzyme in the degradation pathway of lysine, hydroxylysine, and tryptophan. wikipedia.orgnih.govnih.gov Mutations in DHTKD1 impair the function of this complex, leading to a bottleneck in the metabolic pathway and the subsequent accumulation of upstream metabolites, including 2-oxoadipate(2-). researchgate.netwikipedia.org

The clinical presentation of AMOXAD is notably heterogeneous, with some individuals remaining asymptomatic while others exhibit a range of neurological and developmental issues. orpha.netuniprot.orgnih.gov The reasons for this clinical variability are not yet fully understood but may be influenced by the nature of the DHTKD1 mutation and other genetic or environmental factors. researchgate.netnih.gov While initially considered by some to be a benign biochemical abnormality, the identification of pathogenic DHTKD1 mutations in symptomatic individuals has solidified its status as a true disease state. nih.govnih.gov

The accumulation of 2-oxoadipate(2-) is frequently associated with a spectrum of neurological symptoms. These can range from mild to severe and often include developmental delay, intellectual disability, ataxia (impaired coordination), and epilepsy. orpha.netuniprot.orgnih.gov Hypotonia, or reduced muscle tone, is another common finding. uniprot.orgnih.gov Behavioral disorders, such as attention deficit hyperactivity disorder (ADHD), have also been reported in affected individuals. orpha.netnih.gov

The broad range of neurological phenotypes underscores the complex impact of 2-oxoadipate(2-) on the central nervous system. nih.gov While over 20 cases of AMOXAD have been identified, the clinical outcomes are varied, with some patients experiencing significant neurological impairment while others are clinically normal. wikipedia.orgnih.gov This variability presents a challenge in predicting the clinical course based solely on biochemical findings.

Table 1: Neurological Manifestations in Disorders of 2-Oxoadipate(2-) Metabolism

| Neurological Manifestation | Associated Conditions | References |

| Developmental Delay | AMOXAD, CMT2Q | orpha.netuniprot.orgnih.gov |

| Intellectual Disability | AMOXAD | orpha.netuniprot.orgnih.gov |

| Ataxia | AMOXAD | orpha.netuniprot.orgnih.gov |

| Epilepsy/Seizures | AMOXAD, Vitamin B6-Responsive Epilepsy | orpha.netuniprot.orgnih.govnih.gov |

| Hypotonia | AMOXAD | uniprot.orgnih.gov |

| Behavioral Disorders (e.g., ADHD) | AMOXAD | orpha.netnih.gov |

| Peripheral Neuropathy | CMT2Q | preprints.orgresearchgate.net |

In some rare instances, the accumulation of 2-oxoadipate(2-) and its precursors has been implicated in vitamin B6-responsive epilepsy. nih.govresearchgate.net This form of epilepsy is characterized by seizures that are resistant to conventional antiepileptic drugs but respond to high doses of pyridoxine (B80251) (vitamin B6). frontiersin.orgnih.gov The underlying mechanism is often due to mutations in the ALDH7A1 gene, which encodes α-aminoadipic semialdehyde dehydrogenase, an enzyme that functions upstream of the 2-oxoadipate dehydrogenase complex in the lysine degradation pathway. nih.gov

A deficiency in ALDH7A1 leads to the accumulation of α-aminoadipic semialdehyde (AASA) and its cyclic form, Δ1-piperideine-6-carboxylate (P6C). frontiersin.orgfamiliasga.com P6C can inactivate pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, by forming a stable complex with it. frontiersin.orgfamiliasga.com Since PLP is an essential cofactor for numerous enzymes in the brain, its depletion can lead to seizures. While the primary defect is not in the DHTKD1 gene, the metabolic disturbance leads to an increase in upstream metabolites, including 2-oxoadipate. nih.gov

The precise mechanisms by which elevated 2-oxoadipate(2-) exerts its toxic effects are multifaceted and continue to be an area of active research. One proposed mechanism involves the generation of reactive oxygen species (ROS). nih.govresearchgate.net The 2-oxoadipate dehydrogenase complex, particularly when its function is impaired, can become a source of superoxide (B77818) and hydrogen peroxide (H₂O₂), contributing to oxidative stress within the mitochondria. nih.govresearchgate.net This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and impair mitochondrial function. wikipedia.org

Furthermore, due to its structural similarity to α-ketoglutarate, a key intermediate in the Krebs cycle, 2-oxoadipate(2-) can interfere with glutamatergic neurotransmission. researchgate.net Studies have shown that it can inhibit glutamate (B1630785) dehydrogenase activity, potentially disrupting the balance of this important excitatory neurotransmitter in the brain. researchgate.net The accumulation of 2-oxoadipate(2-) has also been linked to impaired mitochondrial function and biogenesis, further contributing to cellular energy deficits. nih.gov

Systemic Implications of 2-Oxoadipate(2-) Metabolism in Broader Disease Contexts

Charcot-Marie-Tooth disease (CMT) is a group of inherited disorders that affect the peripheral nerves. CMT type 2Q (CMT2Q) is a specific axonal form of the disease caused by heterozygous mutations in the DHTKD1 gene. researchgate.netscielo.org.mx This genetic link establishes a direct connection between impaired 2-oxoadipate(2-) metabolism and a distinct peripheral neuropathy. nih.govresearchgate.net

The pathophysiology of CMT2Q is thought to involve several interconnected mechanisms. The altered function of the DHTKD1 protein due to the mutation leads to a decrease in ATP production, limiting the energy available for essential cellular functions in neurons. scielo.org.mx This energy deficit can particularly impact the long axons of peripheral nerves. Additionally, the dysfunctional enzyme can lead to an imbalance in intracellular oxidizing and antioxidant agents, further contributing to cellular stress. scielo.org.mx The accumulation of metabolites such as 2-oxoadipate(2-) and 2-aminoadipic acid is also a key feature. scielo.org.mx Mouse models with homozygous knockout of the DHTKD1 gene exhibit features of peripheral neuropathy, including motor and sensory deficits, axonal degeneration, and significant increases in urinary 2-oxoadipate and 2-aminoadipate levels. preprints.orgmdpi.com

Eosinophilic Esophagitis (EoE)

Eosinophilic Esophagitis (EoE) is a chronic, immune-mediated inflammatory disease of the esophagus. takedamedconnect.com While its pathophysiology is complex, involving genetic and environmental factors, emerging evidence points to a connection with mitochondrial dysfunction and metabolic pathways, including the one involving 2-oxoadipate(2-). frontiersin.orgjci.org

Genetic studies have identified rare, potentially damaging variants in the DHTKD1 gene in patients with EoE. nih.govjci.org These mutations in the gene encoding the E1 component of the 2-oxoadipate dehydrogenase complex have been linked to the disease, suggesting that impaired 2-oxoadipate metabolism could be a contributing factor. nih.govrcsb.orgnih.gov The association between DHTKD1 variants and EoE suggests that mitochondrial dysfunction may play a role in the disease's etiology. jci.org Specifically, whole-exome sequencing has uncovered the oxidoreductase DHTKD1 as a linker between mitochondrial dysfunction and EoE. jci.org In patients with EoE who have DHTKD1 mutations, decreased mitochondrial function has been observed. nih.govfrontiersin.org This disruption in mitochondrial activity in esophageal epithelial cells could contribute to the inflammatory environment characteristic of EoE. nih.govfrontiersin.orgfrontiersin.org

The inflammatory state in EoE is characterized by a T-helper type 2 (Th2) immune response, leading to the recruitment of eosinophils and mast cells. frontiersin.orgwjgnet.com IL-13, a key cytokine in this response, stimulates esophageal epithelial cells to produce chemoattractants for eosinophils. jci.org Studies have shown that DHTKD1-deficient cells treated with IL-13 exhibit altered expression of certain immune-related genes, further linking the metabolic defect to the inflammatory cascade in EoE. jci.org

| Feature | Description | Source(s) |

| Genetic Link | Rare, potentially damaging variants in the DHTKD1 gene, which encodes 2-oxoadipate dehydrogenase, are enriched in patients with EoE. | nih.govjci.org |

| Pathophysiological Connection | Mutations in DHTKD1 are associated with mitochondrial dysfunction, which is considered a potential pathogenic factor in a subset of EoE patients. | jci.org |

| Cellular Impact | Decreased mitochondrial function and increased reactive oxygen species are observed in epithelial cells of patients with allergic inflammation of the esophagus where DHTKD1 mutations are enriched. | nih.govfrontiersin.org |

Associations with Impaired Insulin (B600854) Sensitivity and Cardiometabolic Risk

Dysregulation of the 2-oxoadipate(2-) pathway is increasingly linked to metabolic disorders, including impaired insulin sensitivity and an elevated risk for cardiometabolic diseases. nih.govnih.gov The enzyme 2-oxoadipate dehydrogenase (OADH), encoded by DHTKD1, is central to this association. nih.gov

Several lines of evidence connect DHTKD1 expression and its substrate, 2-oxoadipate(2-), to glucose homeostasis. nih.govfrontiersin.org Reduced expression of DHTKD1 in adipose tissue has been correlated with insulin resistance, while higher expression is associated with increased insulin sensitivity. nih.govfrontiersin.org Furthermore, elevated plasma levels of 2-aminoadipate, a related metabolite formed from 2-oxoadipate(2-), have been identified as a marker for an increased risk of developing cardiometabolic diseases, including type 2 diabetes. nih.govfrontiersin.orgrjeid.com

Mutations in the DHTKD1 gene that lead to hereditary dysfunction of OADH can cause impaired insulin sensitivity. frontiersin.org While the precise mechanisms are still under investigation, the glutarylation of the pyruvate (B1213749) dehydrogenase complex, a key enzyme in glucose oxidation, has been identified as a potential molecular link between OADH function and diabetes. nih.govnih.gov This suggests that disruptions in 2-oxoadipate(2-) metabolism can have systemic effects on glucose utilization and energy balance, contributing to cardiometabolic risk. researchgate.net

| Finding | Implication for Cardiometabolic Health | Source(s) |

| Reduced DHTKD1 Expression | Correlates with insulin resistance in adipose tissue. | nih.govfrontiersin.org |

| Higher DHTKD1 Expression | Associated with increased insulin sensitivity. | nih.govfrontiersin.org |

| Elevated 2-Aminoadipate Levels | Increases the risk of developing cardiometabolic diseases. | nih.govfrontiersin.org |

| DHTKD1 Mutations | Can cause hereditary impaired insulin sensitivity. | frontiersin.org |

Potential Links to Amyotrophic Lateral Sclerosis (ALS)

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. mdpi.com While the causes of ALS are complex and multifactorial, recent genetic research has suggested a potential role for the DHTKD1 gene. reactome.orgdiva-portal.orgmdpi.com

Studies have identified rare, heterozygous variants in the DHTKD1 gene in cohorts of ALS patients. diva-portal.orgmdpi.com Some of these variants were previously described as pathogenic in other neurological and metabolic disorders, such as Charcot-Marie-Tooth disease and 2-aminoadipic and 2-oxoadipic aciduria. mdpi.com The presence of these variants in ALS patients suggests they may act as contributors to the ALS phenotype or, potentially, its pathogenesis. mdpi.com

The phenotype of ALS patients carrying DHTKD1 variants sometimes overlaps with other neuromuscular disorders linked to this gene, including the presence of sensory impairment. mdpi.com This suggests a shared underlying mechanism potentially related to the metabolic dysfunction caused by impaired 2-oxoadipate dehydrogenase activity. reactome.org Given the evidence of disturbed energy metabolism in ALS, the role of mitochondrial enzymes like OADH is an area of active investigation. frontiersin.orgnih.gov

| Research Finding | Significance in ALS Context | Source(s) |

| Genetic Variants | Rare heterozygous variants in the DHTKD1 gene have been identified in sporadic and familial ALS patients. | diva-portal.orgmdpi.com |

| Phenotypic Overlap | The clinical presentation of ALS patients with DHTKD1 variants can overlap with other related neuromuscular disorders. | mdpi.com |

| Potential Mechanism | Variants in DHTKD1 may contribute to the ALS phenotype, possibly through mechanisms related to metabolic and mitochondrial dysfunction. | reactome.orgmdpi.com |

Mitochondrial Dysfunction in the Context of 2-Oxoadipate(2-) Metabolism

The metabolism of 2-oxoadipate(2-) is intrinsically linked to mitochondrial function. mdpi.com The enzyme responsible for its degradation, 2-oxoadipate dehydrogenase (OADH), is a key component of the mitochondrial matrix and is essential for the catabolism of the amino acids lysine and tryptophan. nih.govnih.gov

Dysfunction of OADH, often due to mutations in the DHTKD1 gene, is directly associated with mitochondrial impairment. nih.govjci.org Cellular models with silenced DHTKD1 have demonstrated disturbed mitochondrial function and biogenesis. nih.gov This includes a decreased activity of the tricarboxylic acid (TCA) cycle enzyme 2-oxoglutarate dehydrogenase (OGDH), which is an isoenzyme of OADH. nih.gov

In patients with conditions linked to DHTKD1 mutations, such as certain neuropathies and Eosinophilic Esophagitis, decreased mitochondrial function and an increase in reactive oxygen species (ROS) have been observed in affected cells. nih.govfrontiersin.org Although the concentration of 2-oxoadipate(2-) in most tissues is typically low, its accumulation due to OADH deficiency can contribute to this mitochondrial stress. nih.govfrontiersin.org The 2-oxoglutarate dehydrogenase complex (OGDHc) is a major regulator of mitochondrial metabolism, and its disruption, along with OADH dysfunction, can impact cellular energy production and redox balance, linking impaired 2-oxoadipate(2-) metabolism to the pathophysiology of several diseases. researchgate.netbiorxiv.org

| Aspect of Mitochondrial Function | Impact of Dysregulated 2-Oxoadipate(2-) Metabolism | Source(s) |

| Mitochondrial Biogenesis & Function | Silencing the DHTKD1 gene, which encodes OADH, is essential for maintaining mitochondrial biogenesis and function. Its deficiency leads to disturbances. | nih.govmdpi.com |

| TCA Cycle Activity | OADH dysfunction can lead to decreased activity of 2-oxoglutarate dehydrogenase (OGDH), a key TCA cycle enzyme. | nih.gov |

| Redox Homeostasis | Decreased mitochondrial function and increased reactive oxygen species (ROS) are observed in cells from patients with DHTKD1 mutations. | nih.govfrontiersin.org |

| Energy Metabolism | The OADH complex is a member of the α-keto acid dehydrogenase complexes, which are critical metabolic checkpoints connecting amino acid metabolism to mitochondrial energy production. | nih.govresearchgate.net |

Methodological Approaches in 2 Oxoadipate 2 Research

Advanced Analytical Chemistry Techniques

The investigation of 2-oxoadipate(2-), a key intermediate in the catabolism of L-lysine, tryptophan, and 5-hydroxylysine, relies on a suite of sophisticated analytical chemistry techniques. These methods enable the detection, quantification, and structural elucidation of this dicarboxylic acid in complex biological matrices, providing critical insights into metabolic pathways and their dysregulation.

Mass Spectrometry-Based Metabolomics

Mass spectrometry (MS) has become an indispensable tool in metabolomics, offering high sensitivity and selectivity for the analysis of a wide array of metabolites, including 2-oxoadipate(2-). Various MS-based approaches are employed to study this compound, each with its own set of advantages for specific research questions.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. However, oxoacids like 2-oxoadipate(2-) are non-volatile due to their polar carboxyl and ketone groups. Therefore, a critical step in their analysis by GC-MS is derivatization, a chemical modification to increase their volatility.

Common derivatization strategies for oxoacids include:

Silylation: This process replaces active hydrogen atoms in the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting TMS esters are significantly more volatile and produce characteristic mass spectra, facilitating their identification and quantification.

Methoximation: To prevent the formation of multiple derivatives due to tautomerization of the keto group, a methoximation step is often performed prior to silylation. youtube.com This reaction converts the ketone into a more stable oxime, leading to a single, sharp chromatographic peak. researchgate.net

The derivatized samples are then injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds subsequently enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for definitive identification. GC-MS methods have been developed to screen for a variety of organic acids in biological fluids, which can include 2-oxoadipate(2-), to diagnose inborn errors of metabolism. nih.gov

| Reagent | Target Functional Group | Purpose |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxyl (-COOH), Hydroxyl (-OH) | Increases volatility by forming trimethylsilyl (TMS) esters. |

| Methoxyamine hydrochloride | Keto (C=O) | Stabilizes the keto group by forming an oxime, preventing tautomerization. |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds like 2-oxoadipate(2-) in their native state, thus avoiding the need for derivatization. In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. This technique is widely used in non-targeted stable isotope analysis to study metabolic pathways, such as the degradation of lysine (B10760008), where 2-oxoadipate(2-) is an intermediate. nih.govnih.gov

High-resolution mass spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, which aids in the determination of the elemental composition of unknown compounds. nih.gov This is particularly valuable in metabolomics studies where numerous metabolites are detected simultaneously. The high mass accuracy of HRMS instruments, such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, allows for the confident identification of metabolites by comparing their measured mass to theoretical masses from databases. mdpi.com HRMS has been instrumental in studying the 2-oxoadipate dehydrogenase complex, which is involved in the catabolism of L-lysine. nih.gov

| Technique | Derivatization | Volatility Requirement | Key Advantage |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Required (Silylation, Methoximation) | High | Excellent separation and established libraries for identification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Not required | Low | Analysis of non-volatile and thermally labile compounds in their native form. |

Fourier Transform Mass Spectrometry (FT-MS), which includes FT-ICR MS, is characterized by its exceptionally high resolution and mass accuracy. nih.govnih.govmdpi.com These features are crucial for resolving complex mixtures and for the unambiguous identification of metabolites and their isotopologues. In the context of 2-oxoadipate(2-) research, FT-MS has been employed to investigate the kinetics of enzymatic reactions, such as the reductive glutarylation of proteins by the 2-oxoadipate dehydrogenase complex. nih.gov The high resolving power of FT-MS allows for the clear differentiation between the native and modified forms of proteins and peptides. wsu.edunih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a high-throughput technique that is well-suited for the rapid analysis of a large number of samples. nih.gov In the study of enzymatic reactions, MALDI-TOF MS can be used to monitor the conversion of substrates to products over time. This label-free method directly identifies the substrates and products, making it a valuable tool for screening enzyme inhibitors and for characterizing enzyme kinetics. nih.govnih.gov For instance, it can be applied to monitor the activity of enzymes involved in the metabolic pathways of 2-oxoadipate(2-).

Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry used to measure the relative abundance of isotopes in a sample. In metabolic research, stable isotope tracers, such as ¹³C-labeled L-lysine, are introduced into a biological system. The metabolic fate of the tracer can then be followed by analyzing the isotopic enrichment in downstream metabolites like 2-oxoadipate(2-).

By combining stable isotope labeling with separation techniques like GC-MS or LC-MS, researchers can perform a non-targeted stable isotope analysis. nih.govnih.gov This approach allows for the determination of the mass isotopomer distribution for all labeled compounds in a sample, providing a detailed picture of metabolic fluxes. nih.govnih.gov This has been successfully applied to investigate the degradation of lysine, revealing parallel pathways for its catabolism. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about metabolites in solution. ox.ac.uk Unlike MS, NMR requires minimal sample preparation and can provide quantitative information about the concentration of various metabolites simultaneously. frontiersin.org

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used in metabolic studies. springernature.com ¹H NMR is often used for metabolic fingerprinting and quantification, while 2D NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), can resolve overlapping signals in complex mixtures and aid in the structural elucidation of metabolites. drugbank.comdrugbank.com

In the context of 2-oxoadipate(2-) research, NMR has been used to study the metabolism of D-lysine in organisms like Neurospora crassa, where it was shown that D-lysine is converted to L-lysine via L-pipecolic acid, a pathway that involves intermediates of lysine degradation. nih.gov NMR-based metabolomics can provide insights into the metabolic pathways involving 2-oxoadipate(2-) and how these pathways are affected by various physiological or pathological conditions. frontiersin.org

Circular Dichroism Spectroscopy for Enzyme Mechanism Elucidation

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the structural aspects of chiral molecules, including enzyme-substrate and enzyme-intermediate complexes. jascoinc.com In the context of 2-oxoadipate(2-) research, CD spectroscopy has been instrumental in elucidating the mechanism of 2-oxoadipate dehydrogenase (E1a), the initial component of the 2-oxoadipate dehydrogenase complex (OADHc). nih.govresearchgate.netresearchgate.net

One notable application of CD spectroscopy is in the detection and characterization of side reactions catalyzed by E1a. For instance, in the presence of an alternative acceptor substrate like glyoxylate (B1226380), the E1a-thiamine diphosphate (B83284) (ThDP)-enamine intermediate, formed after the decarboxylation of 2-oxoadipate, can participate in a carboligation reaction. This reaction results in the formation of a chiral α-ketol product, (S)-2-hydroxy-3-oxoheptanedioic acid. nih.gov CD spectroscopy is particularly well-suited for monitoring this reaction because the chiral product exhibits a distinct CD signal, typically measured at 280 nm, which is a signature for such chiral α-ketols. nih.govnih.gov By measuring the rate of change in the CD signal, researchers can determine the kinetic parameters of this side reaction. nih.gov

These studies have revealed that the carboligation activity of E1a is a measurable side-reaction, and its efficiency can be compared to the main dehydrogenase reaction. nih.gov Such insights are crucial for a comprehensive understanding of the enzyme's catalytic mechanism and potential for substrate promiscuity. The use of CD spectroscopy has contributed to a more nuanced view of the OADHc, demonstrating that its components can engage in alternative chemical transformations beyond the canonical oxidative decarboxylation of 2-oxoadipate(2-). nih.gov

Stable Isotope Tracing and Fluxomics

Stable isotope tracing is a cornerstone of metabolic research, allowing for the mapping of metabolic pathways and the quantification of metabolic fluxes. By introducing substrates labeled with stable isotopes, such as ¹³C, into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites, including 2-oxoadipate(2-).

The metabolic flux through pathways involving 2-oxoadipate(2-) can be investigated using various ¹³C-labeled precursors. The choice of tracer depends on the specific metabolic route being interrogated.

¹³C-Lysine: As 2-oxoadipate(2-) is a direct intermediate in the degradation pathway of lysine, ¹³C-labeled lysine is a highly specific tracer for this pathway. By supplying cells or organisms with ¹³C-lysine and analyzing the isotopic enrichment in 2-oxoadipate(2-) and subsequent metabolites, the activity of the lysine degradation pathway can be quantified. This approach has been applied in organisms like Corynebacterium glutamicum, which is used for the industrial production of amino acids such as lysine. nih.gov In these studies, ¹³C-labeling experiments are used to generate detailed metabolic flux maps, providing insights into the regulation of lysine biosynthesis and catabolism. nih.gov

¹³C-Glutamine and ¹³C-Glucose: While not as direct precursors as lysine, glutamine and glucose can also contribute to the carbon backbone of 2-oxoadipate(2-) through various interconnecting pathways of central carbon metabolism. For example, carbons from glucose can enter the Krebs cycle, and through transamination and other reactions, contribute to the synthesis of amino acids that can be catabolized to intermediates that feed into the lysine degradation pathway. mdpi.com ¹³C-labeled glutamine is a key tracer for studying the tricarboxylic acid (TCA) cycle, and its carbons can be traced to related metabolites. mdpi.com The labeling patterns from these precursors can provide a broader view of how central carbon metabolism integrates with amino acid catabolism.

The analysis of the distribution of ¹³C isotopes in the target metabolites, known as isotopomer analysis, allows for the deconvolution of the activities of different metabolic pathways leading to the formation of 2-oxoadipate(2-).

Stable isotope tracing experiments can be conducted under two distinct conditions: isotopic steady-state or dynamic (non-stationary) conditions. nih.gov

Steady-State Isotope Tracing: In this approach, the labeled substrate is provided for a duration sufficient to achieve isotopic equilibrium in the metabolic network. nih.gov At isotopic steady state, the fractional labeling of metabolites is constant over time. nih.gov This method is well-suited for determining the relative contributions of different pathways to the production of a particular metabolite. nih.gov For example, at steady state, the labeling pattern of 2-oxoadipate(2-) would reflect the proportional flux from different ¹³C-labeled precursors. nih.gov

Dynamic Isotope Tracing: This method involves collecting samples at multiple time points after the introduction of the labeled substrate, before the system reaches isotopic steady state. nih.gov Dynamic tracing provides information about the kinetics of metabolic pathways and the turnover rates of metabolite pools. By observing the rate at which ¹³C is incorporated into 2-oxoadipate(2-) and its downstream products, researchers can gain insights into the in vivo kinetics of the enzymes involved in its metabolism. This approach is particularly valuable for studying metabolic regulation and the response of the pathway to perturbations.

The choice between steady-state and dynamic tracing depends on the specific research question. Steady-state experiments are often simpler to perform and analyze for flux distribution, while dynamic experiments provide richer kinetic information. researchgate.net

The data generated from stable isotope tracing experiments, particularly the mass isotopomer distributions of metabolites, are analyzed using computational models to quantify intracellular metabolic fluxes. nih.govumd.edu

¹³C-Metabolic Flux Analysis (¹³C-MFA): This is a widely used computational framework that integrates experimental labeling data with a stoichiometric model of the metabolic network. nih.gov The model includes the atom transitions for all relevant biochemical reactions. By minimizing the difference between the experimentally measured and the model-predicted isotopomer distributions, ¹³C-MFA can estimate the fluxes through the metabolic pathways. This approach provides a quantitative description of the metabolic state of the cell. umd.edu

Flux Balance Analysis (FBA): FBA is another computational method that can be used to predict metabolic fluxes. eares.org It relies on a genome-scale metabolic model and assumes that the cell optimizes a particular biological objective, such as growth rate. While FBA does not typically use isotope labeling data directly, it can provide a framework for interpreting flux distributions and can be combined with other methods for a more comprehensive analysis. eares.org

These computational models are essential for translating the complex datasets from isotope tracing experiments into meaningful biological insights about the regulation and activity of metabolic pathways involving 2-oxoadipate(2-).

Enzymological and Biochemical Assays

The characterization of enzymes that produce or consume 2-oxoadipate(2-) is fundamental to understanding its metabolic role. Enzymological and biochemical assays are employed to measure the activity of these enzymes and to determine their kinetic properties.

A common and convenient method for measuring the activity of dehydrogenases, such as the 2-oxoadipate dehydrogenase complex (OADHc), is through spectrophotometric assays. researchgate.net These assays are based on the change in absorbance that occurs when a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), is reduced to NADH, or vice versa. bioassaysys.comprotocols.io

The reaction catalyzed by the OADHc involves the oxidative decarboxylation of 2-oxoadipate(2-) to glutaryl-CoA, with the concomitant reduction of NAD⁺ to NADH. nih.gov NADH has a characteristic absorbance maximum at 340 nm, whereas NAD⁺ does not absorb light at this wavelength. Therefore, the activity of the OADHc can be continuously monitored by measuring the increase in absorbance at 340 nm over time.

In Vitro Reconstitution of Enzyme Complexes

The primary enzyme responsible for the metabolism of 2-oxoadipate is the 2-oxoadipate dehydrogenase complex (OADHc). Understanding its function has been greatly advanced by in vitro reconstitution studies. This technique involves purifying the individual components of the enzyme complex and then reassembling them in a controlled test-tube environment to study their collective activity.

The OADHc is a multi-enzyme complex composed of three main components:

E1a (2-oxoadipate dehydrogenase) , encoded by the DHTKD1 gene.

E2o (dihydrolipoamide succinyltransferase) , encoded by the DLST gene.

E3 (dihydrolipoamide dehydrogenase) , encoded by the DLD gene.

A significant finding from reconstitution studies is that the OADHc shares its E2o and E3 components with the 2-oxoglutarate dehydrogenase complex (OGDHc), a crucial enzyme in the Krebs cycle. This sharing of subunits suggests a potential for crosstalk between the lysine degradation pathway and central energy metabolism.

| Component | Gene | Function in Complex | Shared with OGDHc? |

| E1a | DHTKD1 | Binds and decarboxylates 2-oxoadipate | No |

| E2o | DLST | Transfers the glutaryl group to Coenzyme A | Yes |

| E3 | DLD | Reoxidizes the lipoamide (B1675559) cofactor | Yes |

Activity-Based Metabolomic Profiling (ABMP) for Enzyme Function Discovery

Activity-based metabolomic profiling (ABMP) is an innovative strategy used for the unbiased discovery of enzyme functions. This technique involves incubating a recombinant enzyme with a complex biological extract, which serves as a library of potential substrates. By using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify which metabolites are consumed or produced by the enzyme, thereby elucidating its function.

While ABMP studies focusing directly on 2-oxoadipate(2-) are not extensively documented in the provided context, the methodology has been successfully applied to discover enzymes involved in related pathways. For instance, ABMP was instrumental in identifying the function of the Mycobacterium tuberculosis protein Rv1248c. Initially annotated as an α-ketoglutarate decarboxylase, ABMP revealed its true function as a 2-hydroxy-3-oxoadipate (B1261866) synthase. nih.govnih.gov The enzyme was found to catalyze the condensation of α-ketoglutarate and glyoxylate to form 2-hydroxy-3-oxoadipate. nih.gov

This discovery highlights the power of ABMP to correctly annotate enzyme function and uncover novel metabolic reactions. Such an approach could be applied to identify new enzymes that metabolize 2-oxoadipate(2-) or to uncover previously unknown side reactions of the OADHc, providing a more complete picture of its metabolic role.

Cellular and Organismal Model Systems

To understand the physiological role of 2-oxoadipate(2-) and the consequences of its dysregulated metabolism, researchers turn to a variety of cellular and organismal models.

Patient-Derived Fibroblast Models for Studying DHTKD1 Mutations

Fibroblasts, a type of skin cell, are readily obtained from patients and can be cultured in the laboratory. These patient-derived cells serve as a valuable in vitro model for studying inherited metabolic disorders. For 2-aminoadipic and 2-oxoadipic aciduria, which is caused by mutations in the DHTKD1 gene, patient fibroblasts have been crucial for confirming the genetic basis of the disease. nih.gov

Studies have shown that fibroblasts from affected individuals exhibit significantly increased intracellular levels of 2-oxoadipate. nih.gov This biochemical phenotype can be corrected by introducing a functional, wild-type copy of the DHTKD1 gene into the cells using lentiviral vectors. nih.gov This "complementation" experiment provides direct evidence that the defect in DHTKD1 is responsible for the accumulation of 2-oxoadipate. nih.gov

Furthermore, patient-derived esophageal fibroblasts have been used to investigate the link between DHTKD1 variants and eosinophilic esophagitis, revealing that these genetic variants can lead to mitochondrial dysfunction. researchgate.net

Gene Silencing and Knockout Models (e.g., DHTKD1 knockout)

To specifically investigate the function of the OADHc, researchers employ gene silencing and knockout techniques to reduce or eliminate the expression of its key component, DHTKD1.

Gene Silencing (siRNA): Small interfering RNA (siRNA) can be introduced into cultured cells to specifically target and degrade the DHTKD1 messenger RNA (mRNA), thereby preventing the production of the E1a protein. Studies using siRNA-mediated knockdown of DHTKD1 in cell lines have demonstrated that a deficiency in this enzyme leads to impaired mitochondrial biogenesis and function, as well as increased production of reactive oxygen species. nih.govfrontiersin.org

Gene Knockout (CRISPR/Cas9): The CRISPR/Cas9 gene-editing technology allows for the permanent disruption, or "knockout," of the DHTKD1 gene in cell lines. DHTKD1 knockout in a human HAP-1 cell line resulted in impaired mitochondrial structure, decreased mitochondrial respiration, and reduced ATP production. nih.gov Despite these defects, the cells maintained a normal proliferation rate, suggesting the activation of compensatory mechanisms. nih.govfrontiersin.org

These cellular models provide a controlled environment to dissect the molecular consequences of DHTKD1 deficiency, linking it directly to mitochondrial health and cellular metabolism.

| Model | Technique | Key Findings |

| HAP-1 Cells | CRISPR/Cas9 Knockout | Impaired mitochondrial structure and respiration, decreased ATP production. nih.gov |

| Esophageal Epithelial Cells | shRNA Knockdown | Reduced mitochondrial respiration. researchgate.net |

| Various Cell Lines | siRNA Knockdown | Impaired mitochondrial biogenesis, increased reactive oxygen species. nih.govfrontiersin.org |

Animal Models for In Vivo Metabolic Perturbation Studies (e.g., Rat Brain Metabolism, Spinal Cord Injury)

Animal models are indispensable for studying the systemic effects of metabolic perturbations in vivo. Mouse and rat models have been central to understanding the pathophysiology of DHTKD1 deficiency and the role of 2-oxoadipate metabolism.

Dhtkd1 Knockout Mice: Mice lacking the Dhtkd1 gene have been developed and serve as a model for 2-aminoadipic and 2-oxoadipic aciduria. nih.gov These mice reproduce key biochemical features of the human disease, including the accumulation of 2-aminoadipate, the precursor to 2-oxoadipate. charcot-marie-toothnews.com Dhtkd1-deficient mice also exhibit phenotypes reminiscent of Charcot-Marie-Tooth disease, such as progressive weakness, muscle wasting, and reduced nerve conduction velocity, linking the metabolic defect to neurological symptoms. charcot-marie-toothnews.comnih.gov